
17α-Dutasteride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17α-Dutasteride is an impurity of Dutasteride . Dutasteride is a medication primarily used to treat the symptoms of benign prostatic hyperplasia (BPH), an enlarged prostate not associated with cancer . It is also used for scalp hair loss in men and as a part of hormone therapy in transgender women .
Synthesis Analysis
Dutasteride is a synthetic 4-azasteroid . The synthetic process comprises the mixed anhydride formation, its subsequent reaction with 2,5-bis (trifluoromethyl)phenylamine in the presence of an appropriate Lewis catalyst and its isolation, purification, and crystallization from acetonitrile/water .
Molecular Structure Analysis
The molecular formula of Dutasteride is C27H30F6N2O2 . It is an aza-steroid, a member of (trifluoromethyl)benzenes, and a delta-lactam . It derives from a hydride of a 5alpha-androstane .
Chemical Reactions Analysis
Dutasteride is a 4-azo analog of testosterone and is a competitive, selective inhibitor of both reproductive tissues (type 2) and skin and hepatic (type 1) 5α-reductase . Type I and II 5α-reductase enzymes convert testosterone into dihydrotestosterone (DHT), a primary hormonal mediator that plays a role in the development and enlargement of the prostate gland .
Physical And Chemical Properties Analysis
The molecular weight of Dutasteride is 528.5 g/mol . It is an aza-steroid, a member of (trifluoromethyl)benzenes, and a delta-lactam .
Wissenschaftliche Forschungsanwendungen
Treatment of Benign Prostatic Hyperplasia (BPH)
17α-Dutasteride is widely used in the treatment of BPH, a condition commonly known as an enlarged prostate. It helps improve urinary flow and may also reduce the need for prostate surgery later on .
Management of Androgenetic Alopecia
This compound is also utilized in the medical management of androgenetic alopecia (AGA), commonly known as male pattern baldness, by inhibiting 5α-reductase enzymes .
Potential Anti-ALS Properties
Research has indicated that Dutasteride shows promising anti-ALS (Amyotrophic Lateral Sclerosis) properties, which could open new therapeutic avenues for this condition .
Doping Control
In sports science, there’s an interest in improving the detection of Dutasteride to avoid incorrect results during doping control tests .
Controlled Drug Release
Studies have explored the use of Dutasteride in controlled drug release systems, such as incorporating it into biodegradable polymers for sustained medication delivery .
Pharmacokinetics Optimization
Research has been conducted on the impact of formulation on the pharmacokinetics of Dutasteride, demonstrating its importance for achieving optimal drug properties .
Safety And Hazards
Zukünftige Richtungen
Topical finasteride 0.5% in combination with minoxidil 2% could represent a valid therapeutic option for the treatment of postmenopausal female pattern hair loss, showing higher efficacy than topical 17α-estradiol with minoxidil 2% both at 6-month and 12- to 18-month follow-up . Cell-based treatment may be the future of medical treatment of hair loss, but more time is needed to establish effectiveness, cost, and technical details .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of 17α-Dutasteride involves the conversion of 4,6-androstadiene-3,17-dione to 17α-hydroxy-5α-androstan-3-one, followed by the addition of a 4-aza-5α-androst-1-ene-3-one moiety to the C17 position of the steroid nucleus.", "Starting Materials": [ "4,6-androstadiene-3,17-dione", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Acetic acid", "Methanol", "Ethyl acetate", "Dimethylformamide", "Triethylamine", "4-Aza-5α-androst-1-ene-3-one", "Palladium on carbon", "Hydrogen gas" ], "Reaction": [ "Reduction of 4,6-androstadiene-3,17-dione with sodium borohydride in methanol to yield 5α-androstane-3,17-dione", "Conversion of 5α-androstane-3,17-dione to 17α-hydroxy-5α-androstan-3-one using sodium hydroxide and hydrogen chloride", "Protection of the hydroxyl group at C17 position with acetic anhydride and pyridine to yield 17-acetoxy-5α-androstan-3-one", "Addition of 4-aza-5α-androst-1-ene-3-one to the C17 position of 17-acetoxy-5α-androstan-3-one using triethylamine and dimethylformamide as a solvent to yield 17α-Dutasteride", "Removal of the acetyl group at C17 position using sodium hydroxide and methanol", "Reduction of the 4-aza-5α-androst-1-ene-3-one moiety using palladium on carbon and hydrogen gas to yield 17α-Dutasteride" ] } | |
CAS-Nummer |
1796930-46-5 |
Produktname |
17α-Dutasteride |
Molekularformel |
C27H30F6N2O2 |
Molekulargewicht |
528.539 |
IUPAC-Name |
(1R,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,10,12-13,15-17,19,21H,4,6-9,11H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19-,21+,24-,25+/m0/s1 |
InChI-Schlüssel |
JWJOTENAMICLJG-UWKVNAJESA-N |
SMILES |
CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




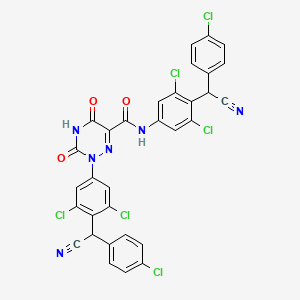
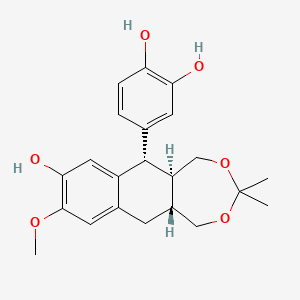
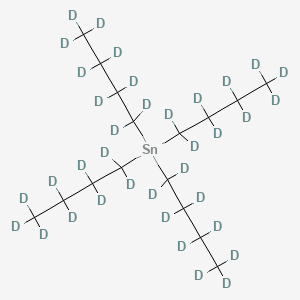
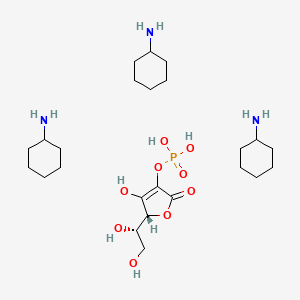

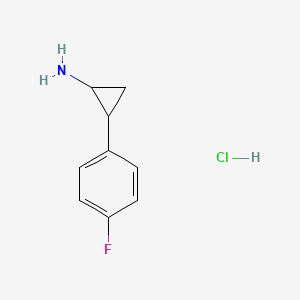

![2-{[(8-Methylnonyl)oxy]carbonyl}benzoate](/img/structure/B565961.png)

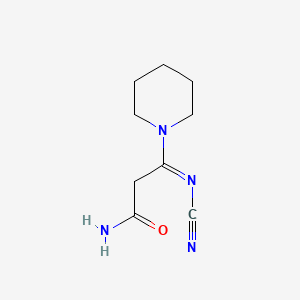
![(2S)-2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester](/img/structure/B565967.png)
![Tetrazolo[1,5-a]pyridin-7-amine](/img/structure/B565968.png)